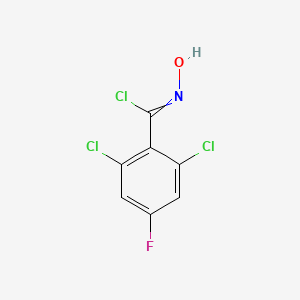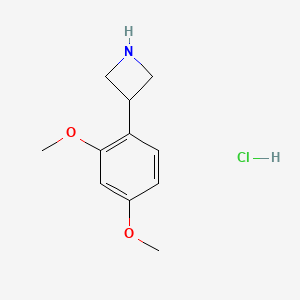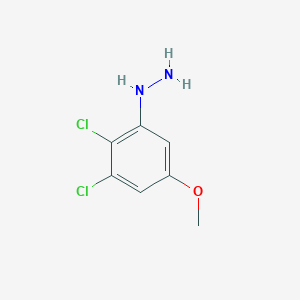![molecular formula C8H5Cl2N3 B13700233 3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine is a heterocyclic compound that contains nitrogen atoms in its ring structureThe presence of chlorine and methyl groups in its structure can influence its reactivity and properties, making it a valuable compound for research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3,5-dichloro-2-aminopyridine with 2,3-dichloroacrylonitrile, followed by cyclization to form the pyridazine ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases or dihydrofolate reductase, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s structure allows it to bind to these targets effectively, interfering with their normal function and triggering cell death pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains an oxygen atom in addition to the nitrogen atoms, offering different reactivity and applications.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Uniqueness
3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Propiedades
Fórmula molecular |
C8H5Cl2N3 |
|---|---|
Peso molecular |
214.05 g/mol |
Nombre IUPAC |
3,5-dichloro-8-methylpyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-7-6(8(10)13-12-4)2-5(9)3-11-7/h2-3H,1H3 |
Clave InChI |
SVYPGVSZJQTORA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(N=N1)Cl)C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



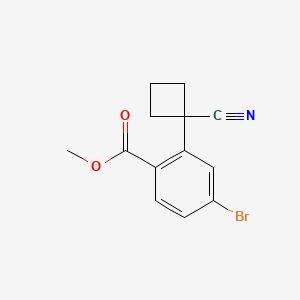

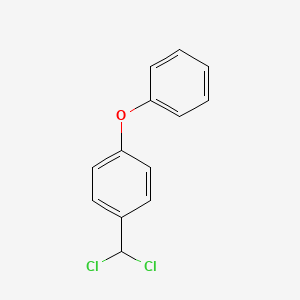
![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)



